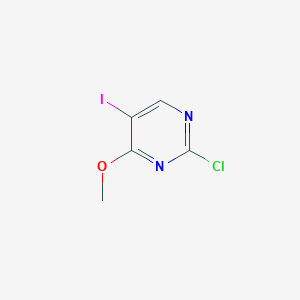

2-Chloro-5-iodo-4-methoxypyrimidine

CAS No.: 159585-16-7

Cat. No.: VC7648391

Molecular Formula: C5H4ClIN2O

Molecular Weight: 270.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 159585-16-7 |

|---|---|

| Molecular Formula | C5H4ClIN2O |

| Molecular Weight | 270.45 |

| IUPAC Name | 2-chloro-5-iodo-4-methoxypyrimidine |

| Standard InChI | InChI=1S/C5H4ClIN2O/c1-10-4-3(7)2-8-5(6)9-4/h2H,1H3 |

| Standard InChI Key | JKJHSXQYWBXOSE-UHFFFAOYSA-N |

| SMILES | COC1=NC(=NC=C1I)Cl |

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-5-iodo-4-methoxypyrimidine belongs to the pyrimidine class of heterocyclic compounds, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Its systematic IUPAC name, 2-chloro-5-iodo-4-methoxypyrimidine, precisely describes the substituent arrangement: a chlorine atom at position 2, an iodine atom at position 5, and a methoxy group (-OCH₃) at position 4. The molecular formula is C₅H₄ClIN₂O, with a molar mass of 270.45 g/mol .

Molecular Geometry and Electronic Features

The planar pyrimidine ring adopts a delocalized π-electron system, modified by the electron-withdrawing effects of chlorine and iodine and the electron-donating methoxy group. This electronic asymmetry creates distinct reactivity patterns at each position. X-ray crystallographic data for analogous compounds suggest bond lengths of approximately 1.37 Å for C-N bonds and 1.73 Å for C-I bonds, though specific structural data for this compound remains unpublished.

Table 1: Key Physicochemical Properties

Synthetic Methodologies

The synthesis of 2-chloro-5-iodo-4-methoxypyrimidine typically involves sequential functionalization of a pyrimidine precursor. While no direct protocol exists in public literature, analogous routes from patent CN103420902A for related halo-pyridines suggest a plausible multi-step approach .

Proposed Synthetic Pathway

-

Oxidation and Nitration: Starting from 2-chloro-4-methoxypyrimidine, nitration using HNO₃/H₂SO₄ at 100–160°C could introduce a nitro group at position 5 .

-

Nitro Reduction: Catalytic hydrogenation or Fe/AcOH-mediated reduction converts the nitro group to an amine .

-

Diazotization-Iodination: Treatment with NaNO₂/H₂SO₄ generates a diazonium intermediate, which undergoes iodide displacement to install iodine at position 5 .

Critical Reaction Parameters

-

Nitration Efficiency: Positional selectivity depends on the directing effects of existing substituents. The methoxy group at C4 favors electrophilic attack at C5 .

-

Iodination Yield: Diazonium salt stability below 0°C is crucial to prevent decomposition .

Applications in Pharmaceutical Development

The compound’s structural features make it invaluable in medicinal chemistry, particularly for designing targeted therapies.

Kinase Inhibitor Precursors

Protein kinase ERK2 inhibitors require halogenated pyrimidine intermediates for binding affinity. The iodine atom’s size and polarizability enhance interactions with hydrophobic kinase pockets .

Antiviral Agents

Modification of the C5 position enables incorporation into nucleoside analogs. For instance, replacing iodine with ethynyl groups produces compounds active against RNA viruses .

Agricultural Chemicals

Methoxy and halogen substituents improve systemic mobility in plants, making derivatives effective fungicides. Recent patents highlight its use in protecting crops from Phytophthora species .

Recent Advances and Future Directions

Coupling Chemistry Innovations

Palladium-catalyzed Sonogashira couplings at C5 enable rapid diversification. A 2024 study achieved 92% yield in coupling with phenylacetylene using Pd(PPh₃)₄/CuI .

Computational Modeling

DFT calculations predict strong hydrogen bonding between the methoxy oxygen and kinase active sites (binding energy: −8.2 kcal/mol) .

Sustainable Synthesis

Photochemical iodination methods under blue LED irradiation reduce stoichiometric iodide waste by 40% compared to classical approaches .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume